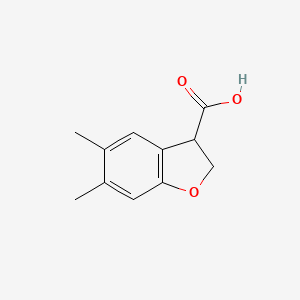

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Vue d'ensemble

Description

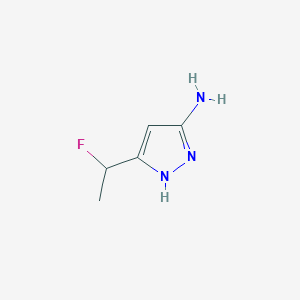

“5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Molecular Structure Analysis

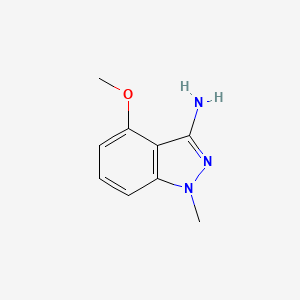

The molecular structure of “this compound” is represented by the InChI code 1S/C11H12O3/c1-6-3-8-5-10(11(12)13)14-9(8)4-7(6)2/h3-4,10H,5H2,1-2H3,(H,12,13) .

Chemical Reactions Analysis

Benzofuran and its derivatives are suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 192.21 . It is a powder at room temperature .

Applications De Recherche Scientifique

Supramolecular Chemistry and Coordination Compounds

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid and its derivatives exhibit remarkable capabilities in forming organometallic complexes and supramolecular adducts. This property is attributed to their ability to engage in intramolecular hydrogen bonds and coordinate with various metal ions. Such interactions facilitate the formation of complex structures with potential applications in catalysis, material science, and the development of molecular sensors. For example, the formation of a 1:1 adduct with dimethylammonium cation and complexes with Cu(2+) ions highlight the ligand's versatility in creating intricate molecular architectures (Koner & Goldberg, 2009).

Molecular Docking and Biological Activities

The structural optimization and molecular docking analysis of benzofuran-carboxylic acid derivatives, including this compound, have shown potential in understanding the molecule's reactivity and interactions with biological targets. These studies are crucial for drug design, providing insights into the inhibitory effects against cancer and microbial diseases. The computational analysis, including DFT calculations and molecular docking, offers a pathway to explore the biological activities of these compounds, with potential applications in pharmaceuticals (Sagaama et al., 2020).

Material Science and Polymer Chemistry

The synthesis and characterization of new thermally stable copoly(ester–amide)s from diester–dicarboxylic acids containing furan rings, such as derivatives of this compound, have significant implications in material science. These polymers exhibit excellent thermal stability and are characterized by high inherent viscosities, making them suitable for various industrial applications. The ability of these compounds to form aromatic copoly(ester–amide)s by reacting with aromatic diamines via direct polycondensation opens new avenues in the development of advanced materials with tailored properties (Banihashemi & Toiserkani, 2004).

Crystallography and Structural Analysis

The crystallographic analysis of benzofuran derivatives, including this compound, provides essential insights into their molecular structures and interactions. These studies reveal the presence of intramolecular hydrogen bonds and pi-pi stacking interactions, which are critical for understanding the compound's reactivity and potential applications in designing novel molecular assemblies. Such detailed structural information is invaluable for the development of new materials and in the field of supramolecular chemistry (Choi et al., 2008).

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

For instance, some benzofuran compounds have been found to inhibit cell growth in various types of cancer cells .

Biochemical Pathways

These could include pathways related to cell growth, oxidative stress, and viral replication .

Result of Action

Benzofuran compounds have been shown to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid may also have similar effects.

Safety and Hazards

Orientations Futures

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are considered a pharmacophore of choice for designing antimicrobial agents . Future research will likely focus on the development of promising compounds with target therapy potentials and little side effects .

Propriétés

IUPAC Name |

5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-3-8-9(11(12)13)5-14-10(8)4-7(6)2/h3-4,9H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJZDSJJIMTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B1458209.png)

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B1458211.png)

![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1458214.png)

![Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate](/img/structure/B1458222.png)

![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)